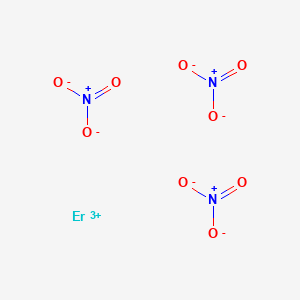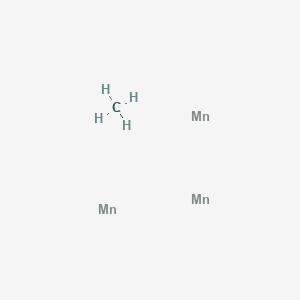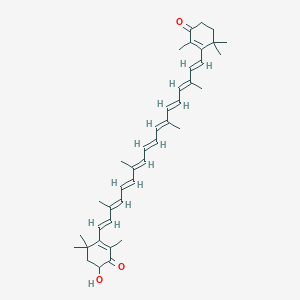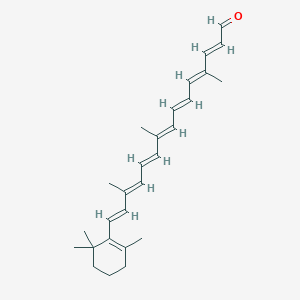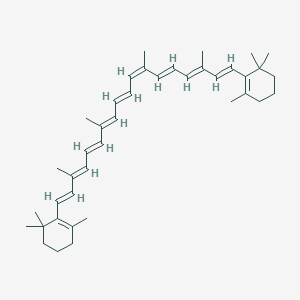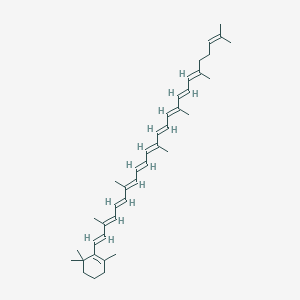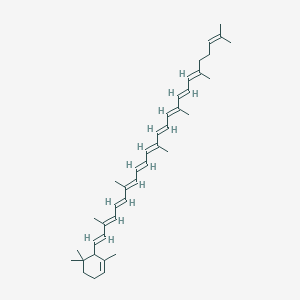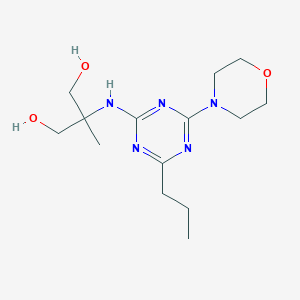
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that is commonly used in scientific research. This compound is also known as MPTP and has been widely studied for its potential applications in various fields.
作用機序
The exact mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is not fully understood. However, it is known to selectively damage dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and mitochondrial dysfunction. This damage results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- include the selective damage of dopaminergic neurons in the substantia nigra, depletion of dopamine levels in the brain, oxidative stress, and mitochondrial dysfunction. These effects result in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
The advantages of using 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- in lab experiments include its selective damage of dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the pathogenesis of Parkinson's disease and developing potential therapeutic interventions. However, the limitations of using this compound include its toxicity and potential harm to researchers handling it.
将来の方向性
For 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- research include the development of more selective and less toxic analogs for use in Parkinson's disease research and potential therapeutic interventions. Additionally, this compound could be used to study other neurodegenerative diseases that involve dopaminergic neuron damage, such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as pharmacology and toxicology.
Conclusion:
In conclusion, 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions. Further research is needed to develop more selective and less toxic analogs of this compound and to understand its potential applications in other fields.
合成法
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with 2-bromo-2-methylpropionyl bromide in the presence of a base. The reaction yields the desired product, which can be purified by various methods such as column chromatography, recrystallization, or distillation.
科学的研究の応用
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound is known to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions.
特性
CAS番号 |
127374-84-9 |
|---|---|
製品名 |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
分子式 |
C14H25N5O3 |
分子量 |
311.38 g/mol |
IUPAC名 |
2-methyl-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O3/c1-3-4-11-15-12(18-14(2,9-20)10-21)17-13(16-11)19-5-7-22-8-6-19/h20-21H,3-10H2,1-2H3,(H,15,16,17,18) |
InChIキー |
IQOFRAPPCZMXCM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
正規SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
その他のCAS番号 |
127374-84-9 |
同義語 |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin -2-yl)amino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



